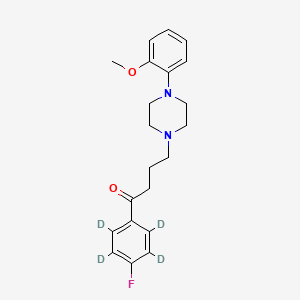

Fluanisone-d4

Description

Significance of Deuterated Analogs in Quantitative Bioanalysis

Deuterated analogs, a subset of SIL compounds, are particularly vital in the field of quantitative bioanalysis, which involves measuring the concentration of a drug or its metabolites in biological samples like blood or plasma. aptochem.com In techniques such as liquid chromatography-mass spectrometry (LC-MS), deuterated analogs serve as ideal internal standards. clearsynth.com An internal standard is a compound of known concentration added to a sample to correct for variability during the analytical process. researchgate.net

The key advantage of a deuterated internal standard is that it is chemically and physically almost identical to the analyte (the substance being measured). scispace.com It therefore behaves identically during sample extraction, cleanup, and chromatographic separation, and experiences the same ionization effects within the mass spectrometer. aptochem.com However, due to the presence of deuterium (B1214612) atoms, it has a higher mass, allowing the detector to distinguish it from the analyte. clearsynth.com By comparing the detector's response for the analyte to that of the known quantity of the internal standard, researchers can calculate the analyte's concentration with exceptional accuracy and precision, effectively neutralizing potential errors from sample loss or instrumental fluctuations. clearsynth.comresearchgate.net

| Advantage | Description | Impact on Bioanalysis |

|---|---|---|

| Correction for Matrix Effects | Complex biological samples contain numerous substances that can interfere with the analyte's signal (ion suppression or enhancement). | Ensures accurate measurements by compensating for signal variations, as both analyte and standard are affected similarly. clearsynth.com |

| Compensation for Procedural Variability | Losses can occur during sample preparation steps like liquid-liquid extraction or solid-phase extraction. | Improves precision by normalizing the final signal to the recovery of the internal standard. aptochem.com |

| Improved Accuracy and Precision | Acts as a stable reference point for instrument calibration and corrects for fluctuations in instrument performance. | Leads to highly reliable and reproducible quantitative data, which is crucial for pharmacokinetic and toxicological studies. clearsynth.comscispace.com |

| Enhanced Method Robustness | The use of an ideal internal standard makes the analytical method less susceptible to minor variations in experimental conditions. | Increases the overall reliability and transferability of the bioanalytical method. aptochem.com |

Rationale for Fluanisone-d4 as an Internal Standard in Preclinical Research

Fluanisone (B1672854) is a butyrophenone (B1668137) derivative used as a sedative and antipsychotic agent. chemicalbook.comwikipedia.org In the context of preclinical research, it is frequently used in combination with the potent analgesic Fentanyl (under the trade name Hypnorm) to provide anesthesia for rodents during surgical procedures. wikipedia.orgwikipedia.orgnih.govmedkoo.com This application makes it essential for researchers to have reliable methods for quantifying Fluanisone levels in biological matrices to study its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics. ontosight.ainih.gov

This is precisely where this compound becomes critical. As the deuterated analog of Fluanisone, it is the gold standard for use as an internal standard in bioanalytical assays designed to measure Fluanisone. scispace.com When a researcher takes a plasma sample from a rat that has been administered Fluanisone, a known amount of this compound is added to the sample. During the subsequent extraction and analysis by LC-MS, any loss of Fluanisone will be mirrored by a proportional loss of this compound. Because the mass spectrometer can differentiate between the two compounds based on their mass, the ratio of their signals provides a highly accurate measure of the true Fluanisone concentration in the original sample. researchgate.netscispace.com The use of this compound ensures that the data generated from these preclinical studies are robust and reliable. aptochem.com

| Property | Fluanisone | This compound |

|---|---|---|

| CAS Number | 1480-19-9 nih.gov | 1794737-47-5 pharmaffiliates.com |

| Molecular Formula | C₂₁H₂₅FN₂O₂ nih.gov | C₂₁H₂₁D₄FN₂O₂ pharmaffiliates.com |

| Molecular Weight | 356.43 g/mol chemicalbook.com | 360.46 g/mol pharmaffiliates.com |

| Chemical Structure | Identical, except for isotopic composition | Four hydrogen atoms are replaced by deuterium atoms |

| Primary Role in Research | Analyte (the compound being measured); sedative/anesthetic component in preclinical models. wikipedia.orgtaylorandfrancis.com | Internal Standard for the quantitative analysis of Fluanisone. pharmaffiliates.com |

Overview of Current Research Landscape Pertaining to this compound

The current research landscape pertaining to this compound is primarily that of a specialized tool rather than a subject of independent investigation. Its value is intrinsically linked to research on its non-labeled counterpart, Fluanisone. This compound is commercially available as a research chemical, specifically designated for use as a labeled internal standard. pharmaffiliates.com

Consequently, this compound is most often cited in the methodology sections of preclinical studies involving Fluanisone. These studies typically focus on areas such as:

Pharmacokinetic (PK) analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Fluanisone in animal models. nih.gov

Drug-drug interaction studies: Investigating how co-administered drugs affect the pharmacokinetics of Fluanisone.

Bioequivalence studies: Comparing different formulations of Fluanisone.

Toxicology studies: Measuring tissue distribution and accumulation of Fluanisone to understand potential toxicities.

In essence, the research landscape for this compound is defined by its application. It is a crucial component that enhances the quality and accuracy of data in any preclinical study that requires the precise measurement of Fluanisone concentrations in biological samples. Its use represents adherence to best practices in modern quantitative bioanalysis, ensuring the validity of research findings related to the butyrophenone class of neuroleptics. scispace.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H25FN2O2 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3/i8D,9D,10D,11D |

InChI Key |

IRYFCWPNDIUQOW-OCFVFILASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCN(CC2)C3=CC=CC=C3OC)[2H])[2H])F)[2H] |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling Methodologies for Fluanisone D4

Deuterium (B1214612) Incorporation Approaches

The introduction of deuterium into the Fluanisone (B1672854) molecule can be achieved through various synthetic strategies. These methods primarily involve either building the molecule with deuterated precursors or exchanging protons for deuterons on the pre-formed Fluanisone molecule.

The synthesis of Fluanisone-d4 typically involves a convergent synthesis strategy, where key deuterated fragments are prepared and then coupled to form the final molecule. A plausible synthetic route would involve the deuteration of a precursor to the butyrophenone (B1668137) moiety.

One common approach is the use of a deuterated starting material in the synthesis of the butyrophenone core. For instance, a deuterated version of γ-chlorobutyrophenone can be synthesized and then reacted with 1-(2-methoxyphenyl)piperazine (B120316) to yield this compound. The deuteration of the butyrophenone precursor can be achieved through methods such as acid- or base-catalyzed hydrogen-deuterium (H/D) exchange on the α-protons of the ketone, although this can sometimes lead to a mixture of isotopologues. acs.org

A more controlled method involves the use of deuterated building blocks. For example, the synthesis could start from a deuterated aromatic compound that is then elaborated into the butyrophenone side chain. The specific positions of the four deuterium atoms in this compound are crucial and are determined by the synthetic route and the deuterated reagents used. While the exact commercial synthesis is often proprietary, a general representation of the final coupling step is shown below:

Scheme 1: Final step in a possible synthesis of this compound, involving the reaction of a deuterated γ-halobutyrophenone derivative with 1-(2-methoxyphenyl)piperazine.

Deuterium exchange methods offer an alternative route to introduce deuterium into the Fluanisone molecule. These methods involve the exchange of specific protons in the molecule with deuterium atoms from a deuterium source, often heavy water (D₂O) or a deuterated solvent, typically in the presence of a catalyst.

Catalytic exchange reactions, such as those using palladium catalysts, can be employed for late-stage C-H deuteration of arenes. acs.org This could potentially be applied to the aromatic rings of Fluanisone. However, controlling the regioselectivity to achieve the specific d4 labeling can be challenging and may require directing groups.

Optimization of these exchange reactions is critical to achieve high isotopic enrichment and to ensure that the deuterium atoms are incorporated at the desired positions without compromising the structural integrity of the molecule. Factors such as the choice of catalyst, solvent system, temperature, and reaction time are all crucial parameters that need to be fine-tuned.

Precursor Material Selection and Derivatization Considerations

The selection of precursor materials is a critical aspect of the synthesis of this compound. The choice of which precursor to deuterate and the method of deuteration directly impacts the efficiency of the synthesis and the purity of the final product.

For a targeted d4-labeling, it is often more efficient to use a commercially available or custom-synthesized deuterated precursor. For example, a deuterated analog of 4-chloro-1-(4-fluorophenyl)butan-1-one could serve as a key intermediate. researchgate.net The synthesis of such precursors may involve multi-step sequences utilizing deuterated reagents.

Derivatization of the precursor materials may be necessary to facilitate the deuteration reaction or to improve the yield of the subsequent coupling reaction. For example, protecting groups may be employed to prevent unwanted side reactions during the deuteration process.

The following table summarizes potential deuterated precursors for the synthesis of this compound:

| Precursor Name | Rationale for Use |

| γ-chlorobutyrophenone-d4 | A key intermediate where the deuterium is incorporated prior to the final coupling step. |

| 1-(4-Fluorophenyl)butan-1-one-d4 | Can be halogenated and then coupled with the piperazine (B1678402) moiety. |

| 1-(2-methoxyphenyl)piperazine-d4 | Deuteration of the piperazine ring, though less common for butyrophenone-d4 analogs. |

Spectroscopic and Mass Spectrometric Confirmation of Deuterium Localization and Purity

Following the synthesis, it is imperative to confirm the successful incorporation of deuterium at the correct positions and to determine the isotopic purity of the this compound. This is achieved through a combination of advanced spectroscopic and mass spectrometric techniques. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and for assessing isotopic labeling. sigmaaldrich.com For this compound, both ¹H and ¹³C NMR would be employed.

In the ¹H NMR spectrum of this compound, the disappearance or significant reduction of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful deuteration. The integration of the remaining proton signals against a non-deuterated internal standard can be used to estimate the degree of deuteration.

¹³C NMR spectroscopy can also be used to determine site-specific deuteration. The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and isotopic shifts in the ¹³C spectrum, which can be used to confirm the location of the deuterium atoms. researchgate.netnih.gov Deuterium NMR (²H NMR) can also be performed to directly observe the deuterium signals and confirm their chemical environment. sigmaaldrich.com

The following table illustrates the expected changes in the ¹H NMR spectrum upon deuteration:

| Proton Environment | Expected ¹H NMR Shift (ppm) in Fluanisone | Expected Observation in this compound Spectrum |

| Aromatic Protons | ~6.9-7.9 | Signals corresponding to deuterated positions will be absent or significantly reduced. |

| Butyrophenone Chain Protons | ~2.0-3.2 | Signals corresponding to deuterated positions will be absent or significantly reduced. |

| Piperazine Protons | ~2.6-3.1 | Signals will remain unchanged if deuteration is not on the piperazine ring. |

| Methoxy Protons | ~3.8 | Signal will remain unchanged. |

High-resolution mass spectrometry (HRMS) is essential for verifying the molecular mass of this compound and for determining its isotopic purity. nih.govresearchgate.net HRMS provides a precise mass measurement, allowing for the confirmation of the elemental composition. improvedpharma.comnih.gov

The mass spectrum of this compound will show a molecular ion peak that is four mass units higher than that of unlabeled Fluanisone. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of d4, as well as the presence of d0, d1, d2, and d3 species, can be quantified. rsc.org This allows for the calculation of the isotopic purity of the sample. Liquid chromatography coupled with mass spectrometry (LC-MS) is often used to separate any non-deuterated starting material or other impurities from the deuterated product before mass analysis. improvedpharma.compharmafocusamerica.com

The following table summarizes the expected mass spectrometric data for Fluanisone and this compound:

| Compound | Molecular Formula | Exact Mass (monoisotopic) |

| Fluanisone | C₂₁H₂₅FN₂O₂ | 356.1900 |

| This compound | C₂₁H₂₁D₄FN₂O₂ | 360.2152 |

The combination of NMR and HRMS data provides a comprehensive characterization of the synthesized this compound, confirming its structure, the location of the deuterium labels, and its isotopic purity, ensuring its suitability for its intended applications. rsc.orgrsc.org

Advanced Analytical Methodologies Employing Fluanisone D4

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analytical workflow, designed to separate the analyte of interest from complex sample matrices prior to detection. For Fluanisone (B1672854) and its deuterated internal standard, both liquid and gas chromatography are viable separation strategies, each with specific considerations for method development.

Liquid Chromatography (LC) Method Development

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of pharmaceutical compounds in biological and other matrices. The development of a robust LC method is paramount for achieving reliable separation and quantification.

The choice of stationary phase is critical in reversed-phase HPLC, the most common mode for analyzing compounds like Fluanisone. C18 (octadecyl) columns are widely used due to their hydrophobic nature, which is well-suited for the retention of moderately non-polar molecules like butyrophenones. The selection of a specific C18 column depends on factors such as particle size, pore size, and surface area, which influence efficiency and resolution.

Mobile phase optimization is a multi-faceted process involving the selection of organic solvents, aqueous components, and additives to achieve the desired separation. A typical mobile phase for the analysis of Fluanisone and its analogs consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution. The aqueous phase often contains buffers or additives like formic acid or ammonium (B1175870) formate (B1220265) to control the pH and improve peak shape and ionization efficiency in the mass spectrometer. For instance, a mobile phase of 10 mM ammonium formate with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is commonly employed. The pH of the mobile phase is crucial as it affects the ionization state of the analyte, which in turn influences its retention on the column.

Interactive Table: Typical LC Stationary and Mobile Phase Parameters

| Parameter | Selection | Rationale |

| Stationary Phase | C18 (Octadecyl Silica) | Provides good retention for moderately non-polar compounds like Fluanisone. |

| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions. | |

| Organic Solvent | Acetonitrile | Lower viscosity provides higher efficiency; good UV transparency. |

| Methanol | Different selectivity compared to acetonitrile. | |

| Aqueous Phase | Deionized Water | Primary component for reversed-phase chromatography. |

| Additives/Buffers | Formic Acid (0.1%) | Acidifies the mobile phase to promote protonation of basic analytes for better retention and ESI+ ionization. |

| Ammonium Formate (10 mM) | Acts as a buffer and improves peak shape. Volatile and MS-compatible. | |

| Ammonium Acetate (5-10 mM) | Alternative volatile buffer for MS compatibility. |

The choice between isocratic and gradient elution depends on the complexity of the sample and the range of polarities of the compounds being analyzed.

Isocratic Elution : This strategy employs a constant mobile phase composition throughout the analytical run. It is simpler to implement and can provide highly reproducible retention times. An isocratic method using a mobile phase of acetonitrile and 10 mM ammonium formate (e.g., 70:30, v/v) can be effective for separating Fluanisone from other components if they have similar polarities. nih.gov

Gradient Elution : This approach involves changing the mobile phase composition during the separation, typically by increasing the proportion of the organic solvent. Gradient elution is particularly useful for samples containing compounds with a wide range of hydrophobicities. It allows for the efficient elution of both less retained and highly retained compounds in a single run, improving peak shape and reducing analysis time. A typical gradient might start at a low percentage of acetonitrile and ramp up to a high percentage over several minutes to elute all compounds of interest. nih.gov

Gas Chromatography (GC) Method Development

Gas chromatography is another powerful technique for the analysis of thermally stable and volatile compounds. While less common than LC for butyrophenones due to their polarity and molecular weight, GC-MS can be a viable option, often requiring derivatization to improve volatility and thermal stability.

The selection of a GC column is based on the principle of "like dissolves like." For the analysis of butyrophenones, a low-to-mid polarity column is typically chosen. A common choice is a capillary column with a stationary phase of 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5MS or HP-5MS). This type of column provides good separation for a wide range of compounds.

Temperature programming is the GC equivalent of gradient elution in LC. It involves increasing the column oven temperature during the analysis to facilitate the elution of compounds with higher boiling points. A typical temperature program starts at a lower temperature to separate volatile components, then ramps up to a higher temperature to elute less volatile compounds like Fluanisone. This technique improves peak shape and reduces analysis time.

Interactive Table: Example GC Method Parameters

| Parameter | Setting | Purpose |

| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) | General purpose, low-polarity phase suitable for a wide range of analytes. |

| Carrier Gas | Helium | Inert carrier gas, provides good efficiency. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample. |

| Initial Oven Temp | 150 °C | Allows for separation of more volatile compounds. |

| Temperature Ramp | 15 °C/min to 300 °C | Elutes compounds with increasing boiling points. |

| Final Hold Time | 5 minutes | Ensures all high-boiling compounds are eluted from the column. |

Mass Spectrometric Detection and Quantification

Mass spectrometry is the gold standard for the detection and quantification of analytes at low concentrations due to its high sensitivity and selectivity. When used in conjunction with chromatography, it provides definitive identification and accurate measurement. Fluanisone-d4 is specifically designed for use as an internal standard in mass spectrometry-based quantification.

The most common technique for this purpose is tandem mass spectrometry (MS/MS), often performed on a triple quadrupole mass spectrometer. The process typically involves electrospray ionization (ESI) in positive mode, which is well-suited for protonating basic compounds like Fluanisone.

In a typical quantitative workflow, both the analyte (Fluanisone) and the internal standard (this compound) are monitored using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion for each compound and one or more product ions that are formed upon fragmentation in the collision cell. The instrument is set to only detect these specific mass transitions, which dramatically reduces background noise and increases selectivity.

Because this compound is chemically identical to Fluanisone, it co-elutes from the chromatography column and experiences similar ionization efficiency and potential matrix effects. By adding a known amount of this compound to every sample, any variation in the analytical process that affects the Fluanisone signal will also affect the this compound signal in the same way. The final concentration of Fluanisone is calculated based on the ratio of the analyte peak area to the internal standard peak area, which provides a highly accurate and precise measurement.

Interactive Table: Example MRM Transitions for Fluanisone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| Fluanisone | 357.2 | 123.1 | Analyte (Quantifier) |

| Fluanisone | 357.2 | 165.1 | Analyte (Qualifier) |

| This compound | 361.2 | 123.1 | Internal Standard |

Note: These values are illustrative and would be optimized during method development.

Applications of Fluanisone D4 in Preclinical and Biomedical Research

Role as an Internal Standard in Pharmacokinetic (PK) Studies

The use of stable isotope-labeled compounds, such as Fluanisone-d4, is a cornerstone of modern pharmacokinetic (PK) research. These standards are nearly identical to the analyte of interest but have a different mass-to-charge ratio (m/z), allowing for precise differentiation and quantification in complex biological matrices. scioninstruments.comclearsynth.com

Quantitative Analysis in Animal Models for Absorption, Distribution, and Elimination Studies

In preclinical PK studies, researchers analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate to understand its behavior in a living system. This compound is employed as an internal standard in the quantitative analysis of its non-deuterated counterpart, fluanisone (B1672854), in various animal models. benchchem.com For instance, in studies investigating the anesthetic effects of a fentanyl and fluanisone combination (Hypnorm), this compound would be essential for accurately measuring fluanisone concentrations in plasma, brain tissue, and bile. uva.nlresearchgate.net This allows for the determination of key PK parameters such as half-life, peak plasma concentration (Cmax), and bioavailability. benchchem.com The use of a deuterated standard is particularly advantageous as it co-elutes with the analyte, helping to compensate for variations during sample processing and analysis. texilajournal.com

A study on the disposition of gentamicin (B1671437) in rats under different anesthetic regimens, including a combination containing fluanisone, highlights the importance of accurate pharmacokinetic measurements. nih.gov In such studies, this compound would enable precise quantification of fluanisone, helping to delineate its specific pharmacokinetic profile and its influence on other co-administered drugs. The ability to accurately measure drug concentrations in various tissues, such as the brain, is crucial for understanding the drug's distribution and potential efficacy or toxicity. scispace.com

Table 1: Representative Pharmacokinetic Parameters Determined Using a Deuterated Internal Standard

| Parameter | Description | Example Value Range |

| Half-life (t½) | Time required for the drug concentration to reduce by half. | 1.5 - 3 hours benchchem.com |

| Peak Plasma Concentration (Cmax) | The maximum concentration of the drug in the plasma. | 0.5 - 2 ng/mL benchchem.com |

| Bioavailability | The fraction of an administered dose that reaches systemic circulation. | ~80% benchchem.com |

This table is for illustrative purposes and values can vary significantly based on the animal model and study design.

Correction for Sample Processing and Instrumental Variability

A significant challenge in quantitative analysis is the potential for analyte loss during sample preparation and fluctuations in instrument performance. scioninstruments.com Internal standards are crucial for mitigating these issues. scioninstruments.com By adding a known amount of this compound to each sample at an early stage, any loss or variation experienced by the analyte (fluanisone) will be mirrored by the internal standard. scioninstruments.com

This is particularly important in mass spectrometry-based analyses, where factors like ion suppression or enhancement due to the sample matrix can significantly affect results. scioninstruments.comtexilajournal.com Since deuterated standards have nearly identical chemical and physical properties to the analyte, they experience similar matrix effects. clearsynth.com The ratio of the analyte's signal to the internal standard's signal is used for quantification, which effectively cancels out these variations, leading to more accurate and precise measurements. scioninstruments.com This correction is vital for ensuring the reliability of data from complex biological samples. scioninstruments.comcerilliant.com

Contribution to Drug Metabolism Research

Understanding how a drug is metabolized is a critical component of drug development. This compound plays a valuable role in these investigations, particularly in the elucidation of metabolic pathways and the quantification of metabolites. clearsynth.com

Elucidation of Metabolic Pathways and Metabolite Identification (in vitro and animal studies)

In vitro systems, such as human liver microsomes, and in vivo animal models are used to identify the metabolic pathways of a drug. google.comnih.gov When studying the metabolism of fluanisone, this compound can be used to help distinguish between the parent drug and its metabolites in complex chromatograms obtained from techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

The known mass shift between this compound and its potential metabolites allows for easier identification of metabolic products. For example, if a metabolite is formed through a reaction that does not involve the deuterated part of the molecule, the mass difference between the deuterated and non-deuterated metabolite will be the same as that between this compound and fluanisone. This aids in the structural elucidation of novel metabolites. The study of metabolic pathways is crucial for understanding potential drug-drug interactions and inter-individual differences in drug response. nih.govopenaccessjournals.comfrontiersin.orgwikipedia.org

Quantitative Analysis of Metabolites in Biological Samples (non-human)

Once metabolites of fluanisone have been identified, it is often necessary to quantify their concentrations in non-human biological samples to understand the extent of metabolism and the potential activity or toxicity of the metabolites. mdpi.comunina.it this compound can serve as an internal standard for the quantification of fluanisone itself, while structurally similar deuterated compounds could be synthesized to act as internal standards for the specific metabolites. d-nb.infonih.gov This approach ensures accurate quantification, which is essential for building a comprehensive picture of the drug's metabolic profile. nih.gov

Table 2: Common Metabolic Reactions Investigated Using Isotope-Labeled Compounds

| Reaction Type | Description | Key Enzymes Involved |

| Oxidation | Addition of oxygen or removal of hydrogen. | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) openaccessjournals.combenchchem.comnih.gov |

| Reduction | Addition of hydrogen or removal of oxygen. | Carbonyl reductases benchchem.com |

| Hydrolysis | Cleavage of a chemical bond by the addition of water. | Esterases, amidases openaccessjournals.com |

| Conjugation | Addition of an endogenous molecule to the drug or its metabolite. | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) openaccessjournals.comnih.gov |

This table provides a general overview of metabolic reactions.

Utilization in In Vitro Drug Discovery and Development Workflows

The principles of using this compound as an internal standard extend to various in vitro assays that are fundamental to the drug discovery and development process. researchgate.net These assays are used to screen large numbers of compounds for their potential as drug candidates and to characterize their properties.

In high-throughput screening (HTS) campaigns, for example, where compounds are tested for their activity against a specific biological target, accurate quantification is essential. If fluanisone or related structures were being investigated, this compound would be invaluable for ensuring the reliability of concentration-response data. Furthermore, in vitro ADME assays, which predict a compound's pharmacokinetic properties, rely heavily on precise analytical methods. For instance, in assays determining a compound's metabolic stability in liver microsomes or its permeability across cell membranes, this compound would serve as a robust internal standard. google.com The use of such standards improves the quality and consistency of the data generated, which is crucial for making informed decisions about which compounds to advance in the drug development pipeline. researchgate.net

High-Throughput Analytical Screening Support

This compound serves as a critical tool in high-throughput screening (HTS) environments, particularly in drug metabolism and pharmacokinetic (DMPK) studies. In HTS, thousands of samples are processed and analyzed rapidly, which can introduce significant variability in sample preparation and instrument response. scioninstruments.com this compound, as a stable isotope-labeled internal standard (SIL-IS), is indispensable for ensuring the accuracy, precision, and reliability of quantitative data generated in these large-scale analyses. scioninstruments.comclearsynth.com

The primary application of this compound in this context is in analytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comsigmaaldrich.com When added to biological samples at a known concentration at the beginning of the sample preparation process, this compound co-elutes with the non-labeled analyte, Fluanisone. scioninstruments.com Because it is nearly identical chemically to Fluanisone, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. clearsynth.comcerilliant.com However, due to the four deuterium (B1214612) atoms, it has a distinct mass-to-charge ratio (m/z) that allows the mass spectrometer to measure it independently from the unlabeled Fluanisone. scioninstruments.com By calculating the ratio of the analyte's signal to the internal standard's signal, variations are normalized, leading to highly accurate quantification across large batches of samples. clearsynth.com This is crucial in preclinical HTS where compounds are screened for their metabolic stability or interaction with various enzymes. medchemexpress.com

Table 1: Impact of this compound as an Internal Standard in High-Throughput Quantitative Analysis

| Parameter | Analysis without Internal Standard | Analysis with this compound | Rationale for Improvement |

| Accuracy | Prone to systemic errors from matrix effects and extraction loss. | High; corrects for sample-to-sample variations. | The ratio of analyte to standard remains constant even if absolute signal intensity changes. clearsynth.com |

| Precision | Lower; susceptible to random errors during sample handling. | High; minimizes variability across a large set of samples. | Normalizes for inconsistencies in extraction, injection volume, and ionization. cerilliant.com |

| Matrix Effect | High and uncorrected, leading to ion suppression or enhancement. | Significantly reduced impact on final quantitative result. | The internal standard experiences the same matrix effects as the analyte, canceling them out in the ratio calculation. clearsynth.com |

| Method Robustness | Low; minor changes in conditions can affect results. | High; provides consistent data even with slight instrumental drift. | The stable reference point compensates for small fluctuations in instrument performance over a long run. scioninstruments.com |

Investigation of Enzyme Kinetics and Substrate Turnover

In a typical enzyme kinetic study, the rate at which an enzyme metabolizes a substrate (in this case, Fluanisone) is measured at various substrate concentrations. wikipedia.org This allows for the determination of key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). wikipedia.org To obtain this data, researchers must accurately quantify the decreasing concentration of the substrate or the increasing concentration of a metabolite over time.

This compound is used as the internal standard in the LC-MS/MS method that quantifies Fluanisone in the reaction mixture. cerilliant.com Its presence allows for the precise measurement of Fluanisone concentration, even at low levels, by correcting for any loss during sample quenching and extraction. scioninstruments.comclearsynth.com This accuracy is paramount for building reliable kinetic models. nih.gov By plotting the reaction velocity against substrate concentration, a Michaelis-Menten curve can be generated, from which kcat (the turnover number) can be calculated. wikipedia.orgnih.gov The turnover number represents the number of substrate molecules converted to product per enzyme active site per unit of time, a critical measure of an enzyme's catalytic efficiency. wikipedia.org

Table 2: Hypothetical Data for Determining Enzyme Kinetic Parameters for Fluanisone Metabolism Using this compound as an Internal Standard

| Initial Fluanisone Concentration [S] (µM) | Measured Reaction Velocity (V) (pmol/min/mg protein) |

| 1 | 55.6 |

| 2 | 95.2 |

| 5 | 166.7 |

| 10 | 250.0 |

| 20 | 333.3 |

| 50 | 416.7 |

| 100 | 454.5 |

This data would be used to calculate key parameters such as Vₘₐₓ (maximum velocity) and Kₘ (substrate concentration at half-maximal velocity), which characterize the enzyme's affinity for Fluanisone.

Advanced Tracing Applications in Mechanistic Biological Studies

Beyond its role as a quantitative standard, this compound serves as a powerful tracer for elucidating the metabolic pathways of Fluanisone in complex biological systems. The deuterium atoms act as a stable isotopic label that does not significantly alter the compound's biochemical properties but makes it and its subsequent metabolites distinguishable by high-resolution mass spectrometry. clearsynth.comsigmaaldrich.com

When this compound is administered in an in vitro system (like liver microsomes) or an in vivo preclinical model, it undergoes the same metabolic transformations as unlabeled Fluanisone. ucl.ac.uknih.gov Metabolites formed from this compound will retain the deuterium label, or a portion of it, resulting in a characteristic mass shift and a unique isotopic pattern. sigmaaldrich.com

During analysis with high-resolution mass spectrometry, the instrument can be programmed to search for pairs of signals: the expected mass of a potential unlabeled metabolite and the corresponding mass of its deuterated counterpart (e.g., M and M+4). This "doublet" signature provides extremely high confidence in identifying drug-related material against the vast background of endogenous molecules in a biological matrix like plasma, urine, or tissue homogenate. sigmaaldrich.com This technique is invaluable for discovering novel or unexpected metabolic pathways, identifying sites of metabolic modification (e.g., hydroxylation, N-dealkylation), and understanding the complete metabolic fate of the drug. This is crucial for predicting potential pharmacologically active metabolites or reactive intermediates.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Fluanisone and Potential Metabolites with and without Deuterium Labeling

| Compound | Chemical Transformation | Predicted [M+H]⁺ (Unlabeled) | Predicted [M+H]⁺ (d4-labeled) | Mass Shift |

| Fluanisone | Parent Compound | 357.20 | 361.22 | +4 |

| Metabolite A | Hydroxylation (+O) | 373.20 | 377.22 | +4 |

| Metabolite B | N-dealkylation (loss of C₄H₈O) | 285.16 | 289.18 | +4 |

| Metabolite C | Reduction of ketone | 359.22 | 363.24 | +4 |

| Metabolite D | Glucuronide Conjugate | 533.23 | 537.25 | +4 |

This table illustrates how the stable isotope label is retained through various metabolic reactions, allowing for confident identification of metabolites.

Future Perspectives and Research Gaps in Fluanisone D4 Utilization

Integration with Novel Analytical Platforms and Automation Technologies

The future of Fluanisone-d4 is intrinsically linked to advancements in analytical instrumentation. While currently employed in liquid chromatography-mass spectrometry (LC-MS) based methods, there is potential for its integration with more sophisticated platforms.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as Quadrupole Time-of-Flight (QToF) systems, can provide more detailed information about the fragmentation patterns of this compound, leading to more confident identification and quantification. emblasproject.org

Automation: The increasing trend towards automation in analytical laboratories presents an opportunity to incorporate this compound into high-throughput screening workflows. nottingham.ac.uk Automated sample preparation and data analysis can reduce variability and increase efficiency.

Novel Separation Techniques: Exploring the use of advanced liquid chromatography techniques, such as two-dimensional liquid chromatography (2D-LC), could enhance the separation of Fluanisone (B1672854) from complex biological matrices, further improving analytical accuracy.

A significant research gap exists in the validation of this compound performance on these emerging platforms. Studies are needed to establish its stability, and isotopic exchange under various automated and high-resolution conditions.

Development of Improved Synthesis Routes for Enhanced Isotopic Purity and Cost-Effectiveness

The synthesis of deuterated standards is a critical aspect that influences their quality and accessibility. pharmaffiliates.com While methods for deuterium (B1214612) labeling exist, there is a continuous need for improvement.

Isotopic Purity: A high level of deuterium incorporation is essential for an internal standard to avoid interference with the non-labeled analyte. nih.gov Research into more efficient and selective deuteration methods can lead to this compound with higher isotopic purity.

Cost-Effectiveness: The cost of deuterated standards can be a limiting factor for some research applications. simsonpharma.com Developing more economical synthesis strategies, potentially utilizing less expensive starting materials or catalysts, would make this compound more widely available. nih.govnih.gov

Synthetic Complexity: Simplifying the synthetic pathways for producing this compound could reduce production time and costs. simsonpharma.com Exploring novel synthetic methodologies, such as those involving C-H activation or enzymatic synthesis, could offer more direct and efficient routes.

A key research gap is the development of synthetic methods that are not only cost-effective but also environmentally friendly, aligning with the principles of green chemistry.

Expanding Applications in Emerging Areas of Biomedical Research

The utility of this compound as an internal standard is currently established in pharmacokinetic studies and therapeutic drug monitoring. However, its application could be expanded to other areas of biomedical research.

Metabolomics: Deuterated standards are invaluable in metabolomics for tracing metabolic pathways. simsonpharma.com this compound could be used to investigate the metabolism of Fluanisone in greater detail, potentially identifying novel metabolites.

Neuropharmacology: Given that Fluanisone is an antipsychotic, its deuterated analog could be a valuable tool in neuropharmacological research to study its distribution and target engagement in the central nervous system. nih.govgubra.dkrug.nl

Drug-Drug Interaction Studies: this compound can be employed to accurately quantify Fluanisone levels in studies investigating potential interactions with other co-administered drugs.

Polypharmacology and Target Fishing: Advanced computational and experimental approaches can help identify potential off-target interactions of drugs. psu.edu this compound could be instrumental in validating these predicted interactions by enabling precise quantification in complex biological systems. psu.edu

A significant research gap lies in the application of this compound in these emerging fields. More studies are required to demonstrate its utility and validate its performance in these new research contexts.

Harmonization of Analytical Methodologies and Reference Standards

To ensure the comparability and reliability of data across different laboratories and studies, the harmonization of analytical methodologies and the availability of certified reference standards are crucial.

Method Standardization: The development of standardized and validated analytical methods for the quantification of Fluanisone using this compound would improve inter-laboratory agreement and data quality.

Certified Reference Materials (CRMs): The availability of a certified reference material for this compound from a recognized standards body, such as those accredited under ISO 17034, would provide a benchmark for quality control and ensure the traceability of measurements. lgcstandards.comlgcstandards.com

Inter-laboratory Comparisons: Participation in proficiency testing schemes and inter-laboratory comparison studies would help to assess the performance of different analytical methods and identify potential sources of variability.

A major gap is the lack of a universally accepted, standardized protocol for the use of this compound. Establishing such a protocol, along with the development of a CRM, would be a significant step forward in ensuring the quality and consistency of analytical data generated using this important internal standard.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.